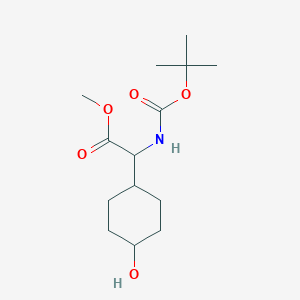
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxycyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate typically involves the protection of an amino acid derivative followed by esterification. One common method includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Deprotection: Trifluoroacetic acid (TFA) in DCM.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Deprotection: Formation of the free amino acid ester.
科学的研究の応用
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate depends on its application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The hydroxycyclohexyl moiety can interact with biological targets, influencing molecular pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-(Boc-amino)-2-(4-methoxycyclohexyl)acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl (2S)-2-(Boc-amino)-2-(4-chlorocyclohexyl)acetate: Contains a chloro group instead of a hydroxy group.
Uniqueness
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
methyl 2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h9-11,16H,5-8H2,1-4H3,(H,15,18) |
InChIキー |
AUCQRVFHBNRGKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


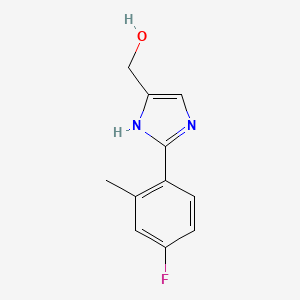
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
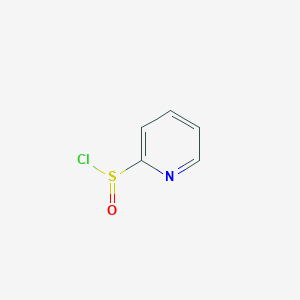

![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
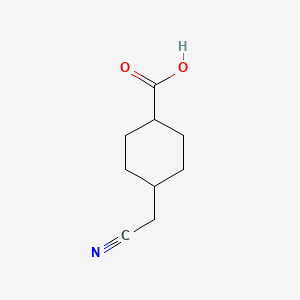
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)


![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
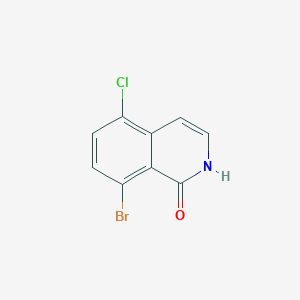

![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)
